Hexyl [(naphthalen-1-yl)methyl]phosphonate
Description
Hexyl [(naphthalen-1-yl)methyl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a hexyl group attached to a naphthalen-1-ylmethyl moiety through a phosphonate linkage
Properties
CAS No. |
93174-89-1 |
|---|---|
Molecular Formula |
C17H22O3P- |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
hexoxy(naphthalen-1-ylmethyl)phosphinate |
InChI |
InChI=1S/C17H23O3P/c1-2-3-4-7-13-20-21(18,19)14-16-11-8-10-15-9-5-6-12-17(15)16/h5-6,8-12H,2-4,7,13-14H2,1H3,(H,18,19)/p-1 |
InChI Key |
PEOPVUQJQQNXOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)(CC1=CC=CC2=CC=CC=C21)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexyl [(naphthalen-1-yl)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylmethyl halides with hexyl phosphonates under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide is replaced by the phosphonate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or copper may be employed to enhance the reaction rate and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexyl [(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the hexyl or naphthalen-1-ylmethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Hexyl [(naphthalen-1-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
Hexyl [(naphthalen-1-yl)methyl]phosphonate can be compared with other phosphonates, such as:
- Diethyl [(naphthalen-1-yl)methyl]phosphonate
- Methyl [(naphthalen-1-yl)methyl]phosphonate
Uniqueness: The hexyl group in this compound imparts unique hydrophobic properties, which can influence its solubility and interaction with biological membranes. This makes it distinct from other phosphonates with shorter or different alkyl chains.
Comparison with Similar Compounds
- Diethyl [(naphthalen-1-yl)methyl]phosphonate
- Methyl [(naphthalen-1-yl)methyl]phosphonate
- Phenyl [(naphthalen-1-yl)methyl]phosphonate
These compounds share similar structural features but differ in their alkyl or aryl substituents, leading to variations in their chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
